![molecular formula C12H21NO4 B14318089 2,3-Dimethyl-7-(1-nitroethyl)-1,4-dioxaspiro[4.5]decane CAS No. 105969-78-6](/img/structure/B14318089.png)
2,3-Dimethyl-7-(1-nitroethyl)-1,4-dioxaspiro[4.5]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethyl-7-(1-nitroethyl)-1,4-dioxaspiro[4.5]decane is a complex organic compound characterized by its unique spirocyclic structure. This compound belongs to the class of spiro compounds, which are known for their distinctive ring systems where two rings are connected through a single atom. The presence of nitro and dioxaspiro groups in its structure makes it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-7-(1-nitroethyl)-1,4-dioxaspiro[4.5]decane typically involves multi-step organic reactions. One common method includes the formation of the spirocyclic ring system through a cyclization reaction. The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
化学反応の分析
Types of Reactions
2,3-Dimethyl-7-(1-nitroethyl)-1,4-dioxaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine, while oxidation can produce nitroso compounds or other derivatives.
科学的研究の応用
2,3-Dimethyl-7-(1-nitroethyl)-1,4-dioxaspiro[4.5]decane has several applications in scientific research:
Chemistry: It is used as a model compound to study spirocyclic chemistry and reaction mechanisms.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the synthesis of advanced materials, including polymers and specialty chemicals.
作用機序
The mechanism of action of 2,3-Dimethyl-7-(1-nitroethyl)-1,4-dioxaspiro[4.5]decane involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the spirocyclic structure may influence its binding to specific enzymes or receptors. The exact pathways and targets would depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Spiro[4.5]decane: A simpler spirocyclic compound without the nitro and dioxaspiro groups.
2,3-Dimethyl-1,4-dioxaspiro[4.5]decane: Lacks the nitro group, making it less reactive in certain chemical reactions.
7-(1-Nitroethyl)-1,4-dioxaspiro[4.5]decane: Similar structure but without the dimethyl groups, affecting its steric and electronic properties.
Uniqueness
2,3-Dimethyl-7-(1-nitroethyl)-1,4-dioxaspiro[4.5]decane is unique due to the combination of its spirocyclic structure, nitro group, and dioxaspiro moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
105969-78-6 |
|---|---|
分子式 |
C12H21NO4 |
分子量 |
243.30 g/mol |
IUPAC名 |
2,3-dimethyl-7-(1-nitroethyl)-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C12H21NO4/c1-8(13(14)15)11-5-4-6-12(7-11)16-9(2)10(3)17-12/h8-11H,4-7H2,1-3H3 |
InChIキー |
OXEIJXXLWFBVGW-UHFFFAOYSA-N |
正規SMILES |
CC1C(OC2(O1)CCCC(C2)C(C)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


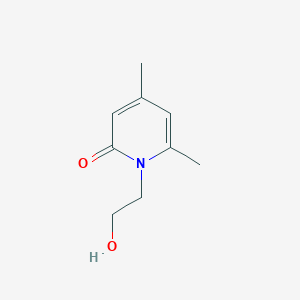

![3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium bromide](/img/structure/B14318021.png)
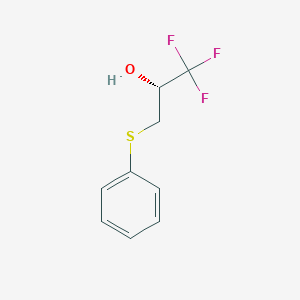
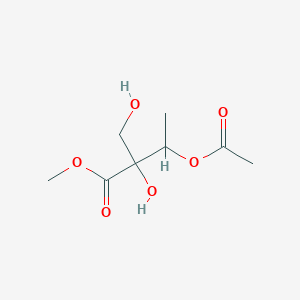
![2-[(5-Aminonaphthalen-1-yl)carbamoyl]benzoic acid](/img/structure/B14318050.png)
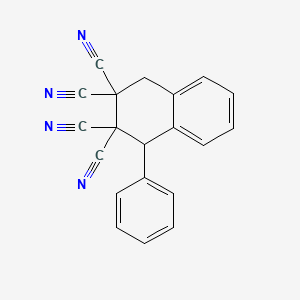
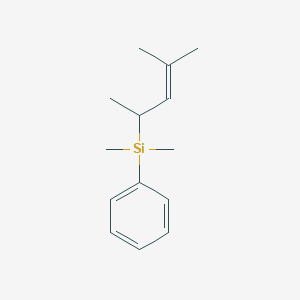
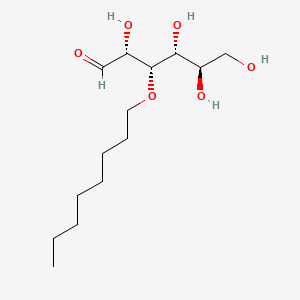


![4-[3-(9-Hydroxytetradeca-1,3,5,7-tetraen-1-YL)oxiran-2-YL]butanoic acid](/img/structure/B14318097.png)
![1-Methyl-2-[(pentafluorophenyl)sulfanyl]-1H-pyrrole](/img/structure/B14318104.png)

